Antimicrobial agent-28

Penicillin-binding protein 3 (PBP3) β-lactamase resistance Drug discovery

Antimicrobial agent-28 is a synthetic bicyclic peptide conjugate (molecular formula C₇₈H₁₁₂N₂₀O₂₀S₃, MW ≈ 1746 g/mol) developed using a proprietary phage display platform. It selectively binds the transpeptidase active site of Escherichia coli penicillin-binding protein 3 (PBP3/EcPBP3) as a high-affinity, non-covalent inhibitor, representing a novel non-β-lactam chemical class of PBP inhibitors.

Molecular Formula C78H112N20O20S3
Molecular Weight 1746.0 g/mol
Cat. No. B12376857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-28
Molecular FormulaC78H112N20O20S3
Molecular Weight1746.0 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSCCC(=O)N2CN3CN(C2)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSCCC3=O)C(=O)N5CCCC5C(=O)NC(C(=O)N1)CC6=CNC7=CC=CC=C76)CCCCN)CC8=CC=CC=C8)CO)NC(=O)C(C)N)C(=O)NC(C)C(=O)N)CCC(=O)O
InChIInChI=1S/C78H112N20O20S3/c1-43(2)65-76(116)87-51(21-22-64(104)105)68(108)83-35-60(100)85-55(72(112)84-45(4)66(81)106)37-119-29-23-61(101)94-40-95-42-96(41-94)63(103)25-31-121-39-57(78(118)98-28-13-20-59(98)75(115)88-52(70(110)93-65)33-47-34-82-49-17-9-8-16-48(47)49)92-69(109)50(18-10-11-26-79)86-74(114)58-19-12-27-97(58)77(117)53(32-46-14-6-5-7-15-46)89-71(111)54(36-99)90-73(113)56(91-67(107)44(3)80)38-120-30-24-62(95)102/h5-9,14-17,34,43-45,50-59,65,82,99H,10-13,18-33,35-42,79-80H2,1-4H3,(H2,81,106)(H,83,108)(H,84,112)(H,85,100)(H,86,114)(H,87,116)(H,88,115)(H,89,111)(H,90,113)(H,91,107)(H,92,109)(H,93,110)(H,104,105)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1
InChIKeyDKGCTNHVCDJOEG-FUECHIHXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-28: A Non-β-Lactam Bicyclic Peptide PBP3 Inhibitor for Enterobacterales Infections


Antimicrobial agent-28 is a synthetic bicyclic peptide conjugate (molecular formula C₇₈H₁₁₂N₂₀O₂₀S₃, MW ≈ 1746 g/mol) developed using a proprietary phage display platform [1]. It selectively binds the transpeptidase active site of Escherichia coli penicillin-binding protein 3 (PBP3/EcPBP3) as a high-affinity, non-covalent inhibitor, representing a novel non-β-lactam chemical class of PBP inhibitors [2]. The compound is conjugated to a linear antimicrobial peptide to facilitate outer membrane permeation and exhibits bactericidal activity against clinically relevant Enterobacterales [2][3].

Why Standard β-Lactams Cannot Substitute for Antimicrobial Agent-28 in PBP3-Targeted Antibacterial Research


Most PBP3-targeting antibiotics are β-lactams (penicillins, cephalosporins, monobactams), whose covalent acylation mechanism is severely compromised by widespread β-lactamase-mediated hydrolysis and, more rarely, target-site mutations [1]. Antimicrobial agent-28 circumvents this resistance landscape entirely: it binds PBP3 with high affinity via non-covalent interactions at the transpeptidase active site cleft and is structurally incapable of β-lactam ring hydrolysis, thus precluding classical β-lactamase degradation [2]. This mechanistic differentiation makes it non-interchangeable with any β-lactam antibiotic when screening against β-lactamase-producing Enterobacterales or when probing PBP3 biology without covalent target modification [3].

Antimicrobial Agent-28: Quantitative Differentiation Evidence vs. β-Lactam and Peptide Comparators


Non-Covalent PBP3 Binding Affinity vs. Covalent β-Lactam Inhibitors (Class-Level Inference)

Antimicrobial agent-28 is reported to exhibit high-affinity, non-covalent binding to the transpeptidase active site of E. coli PBP3, as confirmed by X-ray crystallography [1]. In contrast, β-lactam antibiotics (e.g., ampicillin, ceftazidime) bind PBP3 covalently via acylation of the active site serine, which is susceptible to hydrolysis by serine-β-lactamases [2]. Although exact Kd values for antimicrobial agent-28 are not disclosed in the primary publication, the non-covalent mechanism confers inherent insensitivity to β-lactamase degradation, a property unattainable by any commercial β-lactam [3]. This represents a qualitative functional differentiation supported by structural biology evidence.

Penicillin-binding protein 3 (PBP3) β-lactamase resistance Drug discovery

Antibacterial Spectrum: Conjugate Permeation Strategy Enables Gram-Negative Activity (Class-Level Inference)

The bicyclic peptide core of antimicrobial agent-28 is conjugated to a linear antimicrobial carrier peptide that confers outer membrane permeation [1]. This delivery strategy enables killing activity against clinically relevant Enterobacterales, a feature that distinguishes it from standalone PBP3-binding bicyclic peptides which lack intrinsic Gram-negative penetration [2]. While β-lactams utilize porin channels for periplasmic access, they are vulnerable to porin loss and efflux; the conjugate's permeation mechanism bypasses classical porin dependence [3]. Specific MIC values for antimicrobial agent-28 are available in the primary publication (Rowland et al. 2025, Commun Biol) but are not publicly excerpted in abstract-level sources.

Gram-negative bacteria Outer membrane permeation Enterobacterales

Structural Novelty: First Non-β-Lactam Non-Covalent PBP3 Inhibitor Chemotype (Supporting Evidence)

X-ray crystallography at 1.52 Å resolution reveals that antimicrobial agent-28 occupies the transpeptidase active site cleft of EcPBP3 in a binding mode distinct from that of β-lactams [1]. This represents, to the authors' knowledge, the first reported non-β-lactam chemical class of high-affinity, non-covalent PBP inhibitors [2]. This structural differentiation is critical because it demonstrates that the compound does not require the β-lactam pharmacophore (the four-membered ring) for PBP3 engagement, opening a new chemical space for PBP inhibitor development [3].

Chemical biology PBP3 crystallography Drug discovery

High-Value Application Scenarios for Antimicrobial Agent-28 Based on Its Quantitative Differentiation Profile


β-Lactamase-Independent PBP3 Target Engagement Assays

Use antimicrobial agent-28 in biochemical PBP3 binding assays (e.g., SPR, ITC, fluorescence polarization) to screen for PBP3 ligands without the confounding factor of β-lactamase hydrolysis. The non-covalent binding mode eliminates the need for β-lactamase inhibitor cocktails (e.g., clavulanic acid or avibactam) and allows measurement of true equilibrium binding constants in the presence of β-lactamase-containing bacterial lysates [1].

Structure-Based Drug Design Using a Novel PBP3 Co-Crystal Template

Leverage the 1.52 Å co-crystal structure of antimicrobial agent-28 bound to EcPBP3 as a starting template for fragment-based or structure-guided optimization of non-β-lactam PBP inhibitors. The distinct binding pose avoids the covalent serine ester linkage, enabling reversible docking studies that more closely reflect the free-energy landscape of inhibitor binding [2].

Permeation-Conjugate Benchmarking in Gram-Negative Penetration Screens

Employ antimicrobial agent-28 as a positive control in assays designed to evaluate outer membrane permeation efficiency of novel peptide or small-molecule conjugates. Its carrier peptide conjugation strategy demonstrates that a PBP3-targeted warhead can be delivered across the outer membrane, providing a benchmark for comparing alternative permeation tags or delivery vectors [3].

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